1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one is a synthetic small molecule characterized by a pyrrolidine core substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and an ethanone moiety linked to a 4-chlorophenoxy group. Its design combines features seen in kinase inhibitors and modulators of protein-protein interactions, leveraging bromine and chlorine substituents for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-11-7-19-16(20-8-11)24-14-5-6-21(9-14)15(22)10-23-13-3-1-12(18)2-4-13/h1-4,7-8,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVRAVOYWKNPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the bromopyrimidine intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the bromopyrimidine intermediate.
Coupling with chlorophenoxyethanone: The final step involves the coupling of the pyrrolidine derivative with 4-chlorophenoxyethanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity or receptor binding. The pyrrolidine ring and chlorophenoxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural motifs include:
- Pyrrolidine ring : Substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group.
- Ethanone backbone: Linked to a 4-chlorophenoxy group.
Comparisons with structurally related compounds are summarized below:
Key Observations :
- Halogenation : Bromine and chlorine substituents (target compound) are associated with enhanced lipophilicity and target binding compared to fluorine (e.g., 5c ) .
- Heterocyclic Diversity: The 5-bromopyrimidine group (target) may offer stronger π-π stacking versus pyridinones (e.g., GW-3430) or pyrazoles .
- Pyrrolidine Substitution : Substitution at the 3-position (target) may confer conformational rigidity compared to 1-position derivatives (e.g., BI-5232 ) .
Comparison with Analogous Syntheses :
- BI-5232 : Microwave-assisted Suzuki coupling (160°C, 30 min) achieves a 22% yield .
- GW-3430: Multi-step cyclization with ethyl cyanoacetate and ammonium acetate (moderate yields) .
- 5c: Pd-catalyzed α-arylation of trimethylsilyl enolates (high precision, requires specialized catalysts) .
Efficiency : Microwave methods (e.g., BI-5232 ) may offer faster reaction times versus traditional heating, but halogenated intermediates (target compound) often require stringent purification .
ADMET Considerations :
- Chlorophenoxy groups may improve metabolic stability compared to methoxy or benzyloxy substituents .
- Bromine’s larger atomic radius could increase off-target risks versus fluorine .
Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one (CAS Number: 2097903-66-5) is a synthetic organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.7 g/mol . The structural components include:
- Bromopyrimidine moiety : This component is known for its role in various biological activities, particularly in medicinal chemistry.
- Pyrrolidine ring : A five-membered nitrogen-containing ring often associated with pharmacological properties.
- Chlorophenoxy group : This moiety can enhance lipophilicity and bioactivity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom in the pyrimidine ring may enhance its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Anticancer Activity
Research suggests that this compound may possess anticancer properties. The bromopyrimidine and chlorophenoxy groups are often linked to the modulation of cell signaling pathways involved in cancer proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : Binding to receptors involved in cell signaling, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of bromopyrimidine were tested against several bacterial strains. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation explored the anticancer effects of pyrrolidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent reduction in cell viability, with IC50 values around 10 µM for compounds structurally related to this compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
This table illustrates how variations in structural components can lead to diverse biological effects.
Q & A
Q. What are the key synthetic routes for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. For example:
Pyrrolidine ring activation : Reacting 3-hydroxypyrrolidine with 5-bromopyrimidin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Ketone coupling : Introducing the 4-chlorophenoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the compound with >95% purity. Solvent selection (e.g., acetonitrile/water gradients) impacts resolution .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify the pyrrolidine ring conformation, bromopyrimidine substitution pattern, and 4-chlorophenoxy group integration .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected for C₁₆H₁₆BrClN₂O₃) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to study steric effects influencing biological interactions .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound’s solubility depends on its polar groups:
- Polar aprotic solvents : DMSO or DMF enhance solubility for in vitro assays.
- Aqueous buffers : Limited solubility at neutral pH; use co-solvents like ethanol (<10% v/v) to avoid precipitation .
- Stability : Store at –20°C in inert atmospheres to prevent degradation of the bromopyrimidine moiety under light or moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?
Methodology :
Analog synthesis : Modify the pyrrolidine ring (e.g., substituents at C3) and the 4-chlorophenoxy group to assess steric/electronic effects.
Biochemical assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to kinases or GPCRs, leveraging the bromopyrimidine’s role as a hinge-binder .
Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, guided by X-ray data .
Q. How should researchers address contradictions in reported biological activity data?
Case example : If conflicting IC₅₀ values arise for kinase inhibition:
Replicate conditions : Ensure identical assay buffers (e.g., Mg²⁺/ATP concentrations) and cell lines.
Control for degradation : Monitor compound stability in assay media via LC-MS to rule out false negatives .
Orthogonal assays : Validate using thermal shift assays (TSA) or cellular proliferation readouts (e.g., MTT) .
Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?
Flow chemistry : Use continuous flow reactors to control exothermic reactions (e.g., bromopyrimidine coupling) and reduce side products .
Catalyst optimization : Screen Pd catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings involving the 4-chlorophenoxy group .
In-line analytics : Implement PAT (process analytical technology) with FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Q. How can degradation pathways be characterized to inform formulation development?
Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
LC-MS/MS analysis : Identify major degradation products (e.g., debromination or pyrrolidine ring oxidation) .
Stabilization strategies : Use lyophilization for solid-state storage or cyclodextrin encapsulation for aqueous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
